![molecular formula C15H21BN2O3 B1425313 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 1310705-10-2](/img/structure/B1425313.png)
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound is synthesized through a multi-step substitution reaction, as demonstrated in research involving similar boric acid ester intermediates with benzene rings. These synthesis processes are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Crystallographic and Conformational Analyses : X-ray diffraction is used to measure single crystals of similar compounds, providing insight into crystallographic and conformational properties. Density Functional Theory (DFT) further confirms these molecular structures, aligning them with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Physicochemical Properties
- Molecular Electrostatic Potential and Orbitals : DFT is also employed to investigate the molecular electrostatic potential and frontier molecular orbitals of such compounds. This analysis reveals various physicochemical properties, essential for understanding the behavior and potential applications of the compound in different scientific contexts (Huang et al., 2021).
Applications in Materials Science
Conjugated Polymers : Research on polymers containing pyrrolo[3,2-b]pyrrole units, which are structurally related, shows applications in materials science. These polymers are synthesized via palladium-catalyzed polycondensation, demonstrating their utility in creating deeply colored polymers with significant solubility in organic solvents (Welterlich, Charov, & Tieke, 2012).
Functionalized Isoxazoles and Heterocycles : The compound's structural analogs have been used to create highly functionalized isoxazoles and heterocycles, indicating potential utility in the synthesis of novel organic compounds and materials (Ruano, Fajardo, & Martín, 2005).
Pharmaceutical and Biomedical Research
Synthesis of Radioactive Ligands : Analogous compounds have been synthesized for use as radioactive ligands in biomedical imaging. This demonstrates the potential of similar compounds in creating specific radiopharmaceuticals for imaging applications (Kim & Choe, 2020).
Nalidixic Acid Analogs : Some structurally related pyrrolopyridines have been synthesized as analogs of nalidixic acid, showing antibacterial activity. This suggests possible applications in developing new antimicrobial agents (Toja et al., 1986).
properties
IUPAC Name |
5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-18(5)12-8-17-13(19-6)7-10(11)12/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQPNTUINXYCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
1310705-10-2 | |
| Record name | 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



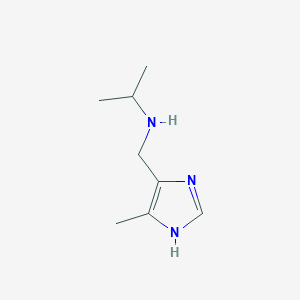
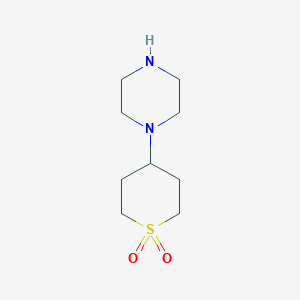
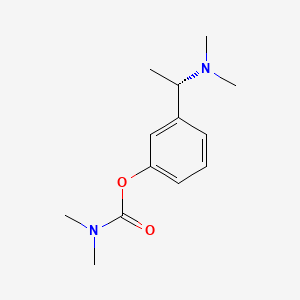
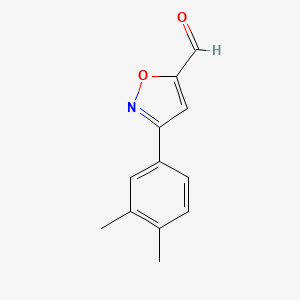
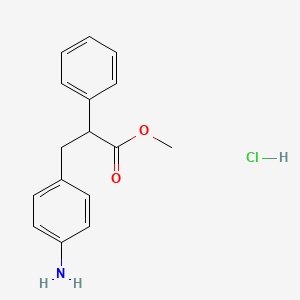
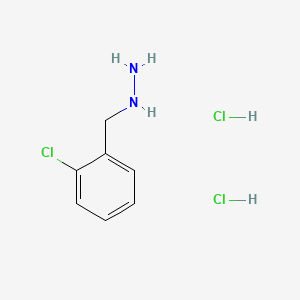
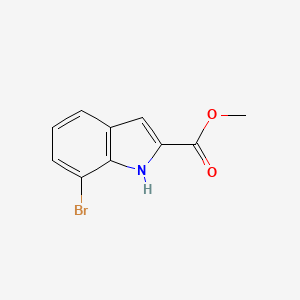
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)
![2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1425244.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)
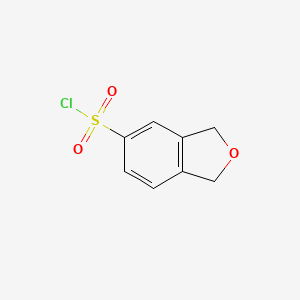
![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)
![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)